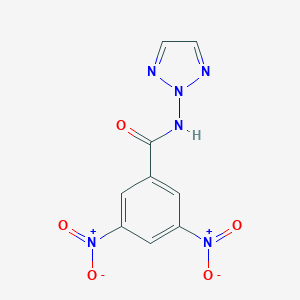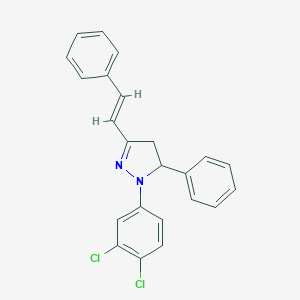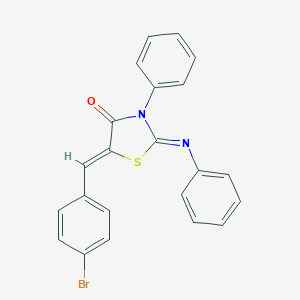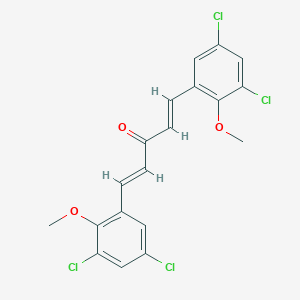![molecular formula C19H14N2O10S2 B412154 3-METHYL-5-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL 4-NITRO-1-BENZENESULFONATE](/img/structure/B412154.png)
3-METHYL-5-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL 4-NITRO-1-BENZENESULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-5-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL 4-NITRO-1-BENZENESULFONATE is a complex organic compound characterized by the presence of nitro groups and sulfonate esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-5-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL 4-NITRO-1-BENZENESULFONATE typically involves the reaction of 4-nitrophenyl sulfonyl chloride with 5-methylphenol in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-5-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL 4-NITRO-1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form different oxidation states.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonate ester groups.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-METHYL-5-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL 4-NITRO-1-BENZENESULFONATE has several applications in scientific research:
Biology: Potential use in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-METHYL-5-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL 4-NITRO-1-BENZENESULFONATE involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfonate groups can form specific interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl sulfonate derivatives: Compounds with similar sulfonate ester groups.
Nitrobenzene derivatives: Compounds with similar nitro groups.
Uniqueness
3-METHYL-5-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL 4-NITRO-1-BENZENESULFONATE is unique due to the combination of nitro and sulfonate ester groups in its structure. This combination imparts specific chemical reactivity and potential biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H14N2O10S2 |
|---|---|
Molecular Weight |
494.5g/mol |
IUPAC Name |
[3-methyl-5-(4-nitrophenyl)sulfonyloxyphenyl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C19H14N2O10S2/c1-13-10-16(30-32(26,27)18-6-2-14(3-7-18)20(22)23)12-17(11-13)31-33(28,29)19-8-4-15(5-9-19)21(24)25/h2-12H,1H3 |
InChI Key |
YQZKYRBHXFSAGO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Methylphenyl)diazenyl]-2,6-diphenylpyrimidine](/img/structure/B412075.png)
![10-(Diphenylmethylene)-4-(2-ethoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B412078.png)

![17-[3-(Trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B412081.png)
![1-(2,4-dichlorophenyl)-5-(2-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B412083.png)
![5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE](/img/structure/B412085.png)

![5-(4-bromophenyl)-3-[2-(4-bromophenyl)vinyl]-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B412087.png)
![Isopropyl 4-[4-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B412089.png)
![Methyl 4-[4-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B412090.png)
![Propan-2-yl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B412091.png)

![Ethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B412094.png)
